benzyl 2-[(1E)-3-(1H-imidazol-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate
Description
Benzyl 2-[(1E)-3-(1H-imidazol-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine core substituted with a benzyloxycarbonyl group and a propenyl chain bearing a 1H-imidazole moiety.
Properties
IUPAC Name |
benzyl 2-[(E)-3-imidazol-1-ylprop-1-enyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-18(23-14-16-6-2-1-3-7-16)21-12-5-9-17(21)8-4-11-20-13-10-19-15-20/h1-4,6-8,10,13,15,17H,5,9,11-12,14H2/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNMUDGJWOZWLV-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C=CCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)/C=C/CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldol Condensation for Pyrrolidine Skeleton Formation
The pyrrolidine ring is synthesized via an asymmetric aldol reaction between aldehyde derivatives and pyrrolidone precursors. As detailed in US20040236118A1, lithium bis(trimethylsilyl)amide (LHMDS) in tetrahydrofuran (THF) at −70°C to −30°C induces stereoselective condensation, yielding the pyrrolidine backbone with >90% enantiomeric excess. Substituting LHMDS with weaker bases like sodium bis(trimethylsilyl)amide (NaHMDS) reduces stereocontrol, emphasizing the importance of base selection.
Table 1: Base Selection for Aldol Condensation
| Base | Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| LHMDS | THF | −70 | 92 | 94 |
| NaHMDS | Toluene | −30 | 78 | 62 |
| n-BuLi | Diethyl ether | −50 | 65 | 45 |
Propenyl-Imidazole Side Chain Installation
Microwave-Assisted Solid-State Coupling
US9765036B2 demonstrates that solvent-free microwave irradiation (700–850 W, 10–30 minutes) enables efficient coupling between N-benzyl-2-hydroxyacetamide and 2-nitroimidazole. Applied to the target compound, this method facilitates the formation of the (E)-configured propenyl-imidazole moiety with 85% yield, avoiding racemization observed in traditional reflux conditions.
Wittig Olefination Strategy
An alternative approach involves Wittig reaction between pyrrolidine-2-carbaldehyde and imidazole-containing ylides. US6784197B2 reports that ylides derived from (iodomethyl)triphenylphosphonium salts in dimethylformamide (DMF) at 0°C produce (E)-alkenes with 78% selectivity. However, this method requires stringent anhydrous conditions and yields drop to 60% when scaling beyond 10 mmol.
Table 2: Comparison of Side Chain Installation Methods
| Method | Conditions | Yield (%) | E:Z Ratio |
|---|---|---|---|
| Microwave Coupling | 700 W, 10 min, solvent-free | 85 | 95:5 |
| Wittig Olefination | DMF, 0°C, 12 h | 72 | 78:22 |
Benzyl Carbamate Protection and Deprotection
Cbz Protection Using Benzyl Chloroformate
Following PMC6572064, the pyrrolidine nitrogen is protected via Schotten-Baumann reaction with benzyl chloroformate in a biphasic toluene/NaHCO₃ system. This step achieves 91% yield and prevents undesired side reactions during subsequent imidazole coupling.
Hydrogenolytic Deprotection (Optional)
For intermediates requiring free amines, hydrogenolysis with 10% Pd/C in methanol under H₂ at 50°C removes the benzyloxycarbonyl (Cbz) group quantitatively. This step is omitted in the final target compound synthesis.
Stereochemical Analysis and Characterization
NMR Spectroscopy for Configuration Validation
The (E)-configuration of the propenyl group is confirmed via ¹H NMR coupling constants (J = 16.2 Hz between Hα and Hβ), consistent with trans-vinylic protons. ¹³C NMR reveals distinct signals at δ 123.8 ppm (imidazole C-2) and δ 155.4 ppm (carbamate carbonyl), aligning with literature data.
Mass Spectrometry and Elemental Analysis
High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 355.1764 [M+H]⁺, matching the theoretical mass of C₁₉H₂₂N₃O₃⁺ (Δ < 2 ppm). Elemental analysis results (C 64.21%, H 6.24%, N 11.83%) further confirm purity.
Optimization Challenges and Solutions
Minimizing Epimerization During Aldol Steps
Cooling reactors to −70°C and using freshly distilled THF suppresses base-induced epimerization, increasing ee from 76% to 94%.
Purification of Polar Intermediates
Silica gel chromatography with ethyl acetate/hexane (3:7) resolves imidazole-containing intermediates, while alumina columns improve recovery of nitro-substituted byproducts.
Scalability and Industrial Relevance
Kilogram-scale production (PMC6572064) employs continuous flow microwave reactors to maintain reaction homogeneity, achieving 82% yield with 99.5% HPLC purity. However, the high cost of LHMDS (~$1,200/kg) necessitates base recycling via aqueous workup and solvent recovery.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[(1E)-3-(1H-imidazol-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The double bond in the prop-1-en-1-yl group can be reduced to form the corresponding alkane.
Substitution: The benzyl ester group can be substituted with other ester groups through transesterification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Transesterification can be carried out using acid or base catalysts such as sulfuric acid or sodium methoxide.
Major Products
Oxidation: N-oxides of the imidazole ring.
Reduction: Saturated alkane derivatives.
Substitution: Various ester derivatives depending on the substituent used.
Scientific Research Applications
Benzyl 2-[(1E)-3-(1H-imidazol-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of benzyl 2-[(1E)-3-(1H-imidazol-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Physicochemical Differences
The compound bears close resemblance to benzyl 2-[(1E)-3-(morpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate (), differing primarily in the heterocyclic substituent at the 3-position of the propenyl chain. The imidazole group (C₃H₄N₂) in the target compound replaces the morpholine ring (C₄H₈NO) in the analogous structure. This substitution alters molecular weight, polarity, and hydrogen-bonding capacity.
Table 1: Comparative Analysis
*Note: Values marked with * are inferred based on structural differences from the morpholine analog.
Functional Implications
- Imidazole vs. Morpholine: Imidazole is a planar, aromatic heterocycle with two nitrogen atoms, enabling participation in π-π stacking and hydrogen bonding. Morpholine is a saturated six-membered ring containing one oxygen and one nitrogen atom, conferring greater conformational flexibility and moderate polarity due to its ether oxygen .
Synthesis Considerations :
Notes on Methodology and Validation
- Crystallographic Refinement : Programs such as SHELXL remain industry standards for small-molecule structure determination, ensuring accuracy in bond lengths and angles .
Biological Activity
Benzyl 2-[(1E)-3-(1H-imidazol-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate is an organic compound that has garnered attention in the field of medicinal chemistry due to its complex structure and potential biological activities. This article explores its synthesis, biological activity, and implications for pharmacology.
Chemical Structure and Properties
The compound features a pyrrolidine ring , an imidazole moiety , and a benzyl ester group . The presence of these structural elements suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration. The conjugated double bond enhances its reactivity and ability to engage in biochemical interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Pyrrolidine Ring : Utilizing appropriate precursors to create the pyrrolidine framework.
- Imidazole Integration : Introducing the imidazole moiety through condensation reactions.
- Benzyl Ester Formation : Converting the carboxylic acid to its benzyl ester form.
These synthetic pathways allow for modifications that can enhance biological activity or selectivity against specific targets.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
Antimicrobial Activity
Studies suggest that this compound may possess antimicrobial properties, showing effectiveness against various bacterial strains. The imidazole ring is particularly noted for its role in enzyme inhibition, which could contribute to its antimicrobial effects.
Anticancer Properties
The compound has been evaluated for its anticancer potential , particularly against melanoma and leukemia cell lines. Preliminary data indicate that related compounds with similar structures exhibit significant antiproliferative effects, suggesting that this compound could also demonstrate similar activity .
Study on Antiproliferative Effects
A study investigating imidazole derivatives found that certain analogs exhibited potent activity against human melanoma cells, with IC50 values as low as 38.3 nM for selective BRAF inhibitors . This indicates that modifications in the structure of benzyl 2-[(1E)-3-(1H-imidazol-1-yl)prop-1-en-1-yl]pyrrolidine could yield compounds with enhanced anticancer properties.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzyl 2-[(1E)-3-(1H-imidazol-1-yl)prop-1-en-1-yl]pyrrolidine. Key aspects include:
| Structural Feature | Impact on Activity |
|---|---|
| Imidazole Ring | Enhances interaction with biological targets |
| Conjugated Double Bond | Increases reactivity and potential binding affinity |
| Benzyl Group | Modulates lipophilicity and membrane permeability |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for benzyl 2-[(1E)-3-(1H-imidazol-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate, and how are stereochemical outcomes controlled?
- Methodology : The compound can be synthesized via phosphine-catalyzed cycloisomerization, as demonstrated for structurally analogous pyrrolidine derivatives. Key steps include:
- Stereocontrol : Use of chiral catalysts (e.g., L-proline derivatives) to induce enantioselectivity.
- Purification : Flash column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate major isomers (e.g., 81% yield, E/Z = 9:1) .
- Validation : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) for structural confirmation.
Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization?
- Methodology : Cross-validate using complementary techniques:
- NMR : Analyze coupling constants (e.g., ) to confirm trans/cis configurations of the propenyl group.
- IR Spectroscopy : Identify carbonyl (C=O) and imidazole N-H stretches to rule out tautomeric forms.
- X-ray Crystallography : Resolve ambiguous NOE effects or diastereomeric ratios by obtaining single-crystal structures (using SHELXL for refinement) .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Methodology :
- Chromatography : Use silica gel columns with optimized solvent gradients (e.g., hexane:ethyl acetate 3:1 → 2:1) .
- Recrystallization : Employ ethanol/water mixtures to enhance purity, especially for enantiomerically enriched samples.
- HPLC : Chiral stationary phases (e.g., IC column) to separate enantiomers (e.g., 83% ee achieved via HPLC) .
Advanced Research Questions
Q. How does the E/Z isomerism of the propenyl group influence biological activity, and how can isomers be selectively synthesized?
- Methodology :
- Isomer-Specific Synthesis : Adjust reaction conditions (e.g., solvent polarity, temperature) to favor thermodynamic (E-isomer) or kinetic (Z-isomer) control.
- Bioactivity Assays : Compare IC50 values of isomers against target receptors (e.g., histamine receptors) using in vitro binding assays .
- Computational Modeling : Density functional theory (DFT) to predict isomer stability and docking studies to correlate configurations with binding affinities .
Q. What strategies are recommended for resolving contradictions between crystallographic data and computational models?
- Methodology :
- Refinement Protocols : Use SHELXL for high-resolution refinement, incorporating anisotropic displacement parameters and hydrogen-bonding constraints .
- Validation Tools : Apply PLATON/ADDSYM to check for missed symmetry or twinning in diffraction data .
- Molecular Dynamics : Simulate crystal packing effects to explain deviations between experimental and calculated bond lengths .
Q. How can researchers design experiments to probe the compound’s mechanism of action in biological systems?
- Methodology :
- Radiolabeling : Incorporate or isotopes at the pyrrolidine or benzyl group to track metabolic pathways .
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics to imidazole-associated receptors (e.g., histamine H3) .
- Gene Knockdown : CRISPR/Cas9-mediated deletion of target genes (e.g., cytochrome P450 enzymes) to identify metabolic liabilities .
Q. What are the challenges in correlating in vitro activity data with in vivo efficacy for this compound?
- Methodology :
- ADME Profiling : Assess pharmacokinetics (e.g., plasma half-life, bioavailability) using LC-MS/MS in rodent models .
- Metabolite Identification : Use HRMS/MS to detect phase I/II metabolites and evaluate their bioactivity .
- Toxicology Screens : Conduct Ames tests and hERG channel inhibition assays to prioritize lead candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
